molecular formula C18H15F2N3O2S B6540435 2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021225-72-8

2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide

Cat. No.: B6540435
CAS No.: 1021225-72-8
M. Wt: 375.4 g/mol
InChI Key: KSKBQJOCPNTKPM-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide is a heterocyclic compound featuring a 2,6-difluorobenzamide core linked via a propyl chain to a 1,6-dihydropyridazin-6-one ring substituted at position 3 with a thiophen-2-yl group. Pyridazinones are known for roles in kinase inhibition and cardiovascular therapeutics, while thiophenes contribute to metabolic stability and π-π interactions in drug design .

Properties

IUPAC Name

2,6-difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c19-12-4-1-5-13(20)17(12)18(25)21-9-3-10-23-16(24)8-7-14(22-23)15-6-2-11-26-15/h1-2,4-8,11H,3,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKBQJOCPNTKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS Number: 1021225-72-8) is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H15_{15}F2_2N3_3O2_2S
  • Molecular Weight : 375.4 g/mol
  • Structure : The compound features a benzamide core with difluorine substitutions and a pyridazinone moiety linked via a propyl chain to a thiophene ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain phosphodiesterases (PDEs), particularly PDE4, which plays a significant role in modulating inflammatory responses and other cellular processes.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting PDE4 activity. This inhibition leads to increased levels of cyclic AMP (cAMP), which can suppress pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

A study investigating derivatives of benzamide compounds found that modifications to the benzamide structure can enhance anti-inflammatory activity. Specifically, compounds with thiophene rings demonstrated improved efficacy in reducing inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD) .

StudyFindings
PDE4 Inhibition Study Showed that similar compounds reduced airway hyperreactivity in asthmatic models (ED50 = 18.3 mg/kg) .
Cytokine Suppression Compounds demonstrated significant reductions in TNF-alpha and IL-2 production in vitro .
In Vivo Efficacy Animal studies indicated that the compound could effectively diminish neutrophil infiltration in lung tissues .

Structure-Activity Relationship (SAR)

The unique structural components of this compound contribute to its biological activity. The difluorobenzamide core enhances lipophilicity and binding affinity to target proteins, while the thiophene and pyridazinone moieties may facilitate interactions with specific receptors or enzymes.

Comparison with Similar Compounds

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide Hydrochloride

This compound (MW: 530.75 g/mol) shares the 2,6-difluorobenzamide core but substitutes the pyridazinone-thiophene-propyl group with a pyrazole ring (). Key differences include:

  • Solubility : The hydrochloride salt enhances aqueous solubility compared to the free-base form of the target compound.
  • Electronic Properties: The pyrazole’s nitrogen-rich structure may engage in stronger hydrogen bonding, whereas the thiophene-pyridazinone group offers lipophilicity and extended π-conjugation.

Thiophen-2-yl-Containing Impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)

Compounds like these () share the thiophen-2-yl group and propylamine linker but lack the pyridazinone and benzamide moieties.

Physicochemical and Hazard Profiles

Property Target Compound 2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide HCl Thiophene-Based Impurities ()
Molecular Weight (g/mol) ~430–450 (estimated) 530.75 200–300 (estimated)
Key Functional Groups Pyridazinone, Thiophene, Fluorine Pyrazole, Fluorine, HCl Thiophene, Propylamine
Solubility Likely low (free base) High (hydrochloride salt) Variable
Hazard Indicators (ECHA) Potential R43 (skin sensitization) Not specified R43, R51-53 (aquatic toxicity)

Notes:

  • The target compound’s pyridazinone-thiophene system may confer greater metabolic stability compared to simpler heterocycles like pyrazole.
  • Fluorine atoms enhance membrane permeability but may increase hepatotoxicity risks .

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